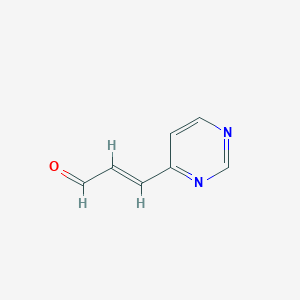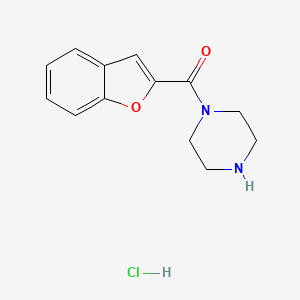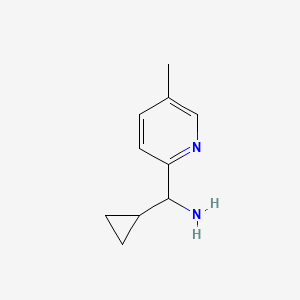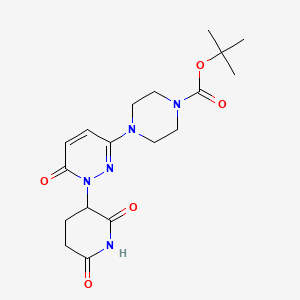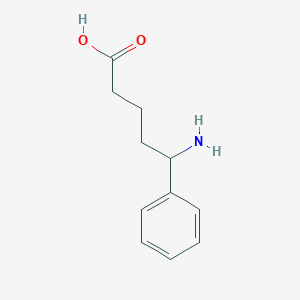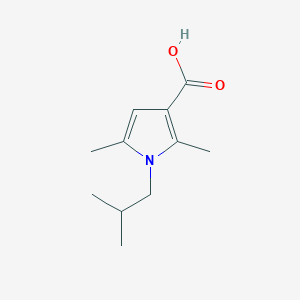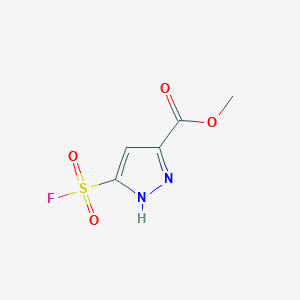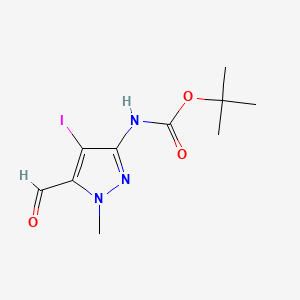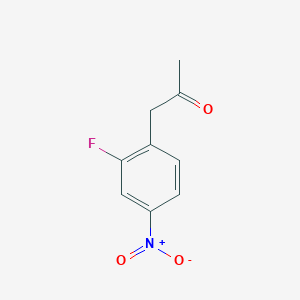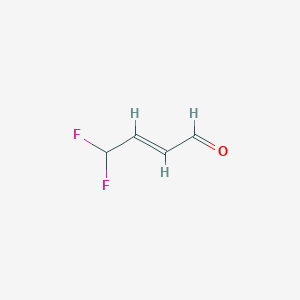
(E)-4,4-Difluorobut-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorobut-2-enal is an organic compound with the molecular formula C4H4F2O It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a but-2-enal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorobut-2-enal typically involves the introduction of fluorine atoms into a but-2-enal precursor. One common method is the fluorination of but-2-enal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of 4,4-difluorobut-2-enal may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluorobut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4,4-Difluorobutanoic acid.
Reduction: 4,4-Difluorobutan-2-ol.
Substitution: Various substituted but-2-enal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorobut-2-enal has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,4-difluorobut-2-enal involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorobutanal: Similar structure but lacks the double bond.
4,4-Difluorobut-2-ynal: Contains a triple bond instead of a double bond.
4-Fluorobut-2-enal: Contains only one fluorine atom.
Uniqueness
4,4-Difluorobut-2-enal is unique due to the presence of two fluorine atoms at the fourth carbon position, which significantly affects its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C4H4F2O |
|---|---|
Molekulargewicht |
106.07 g/mol |
IUPAC-Name |
(E)-4,4-difluorobut-2-enal |
InChI |
InChI=1S/C4H4F2O/c5-4(6)2-1-3-7/h1-4H/b2-1+ |
InChI-Schlüssel |
ZKQLGRZATMHQAB-OWOJBTEDSA-N |
Isomerische SMILES |
C(=C/C(F)F)\C=O |
Kanonische SMILES |
C(=CC(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


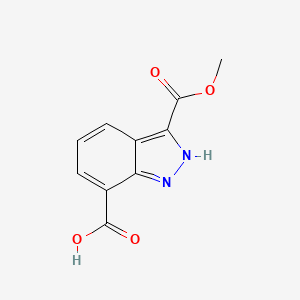
![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![N-(4-{[3-(benzyloxy)propyl]sulfanyl}phenyl)acetamide](/img/structure/B13559819.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
